molecular formula C8H13ClN4 B13981746 N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride

N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride

Cat. No.: B13981746
M. Wt: 200.67 g/mol
InChI Key: BRKBPORWPICORY-UHFFFAOYSA-N
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Description

N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is an organic compound that features a pyrrolidine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride typically involves the reaction of pyrrolidine derivatives with pyrazine derivatives. One common method includes the reaction of 3-chloropyrazine with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The pyrazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-yl)pyrazin-2-amine
  • N-(pyridin-2-yl)pyrazin-2-amine
  • N-(pyridin-4-yl)pyrazin-2-amine

Uniqueness

N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds that contain pyridine rings instead of pyrrolidine .

Properties

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

N-pyrrolidin-3-ylpyrazin-2-amine;hydrochloride

InChI

InChI=1S/C8H12N4.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2,(H,11,12);1H

InChI Key

BRKBPORWPICORY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NC=CN=C2.Cl

Origin of Product

United States

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